molecular formula C3H5NO B1332698 Azetidin-3-one CAS No. 54044-11-0

Azetidin-3-one

Cat. No.: B1332698
CAS No.: 54044-11-0
M. Wt: 71.08 g/mol
InChI Key: XPRVSYXHPUYSGF-UHFFFAOYSA-N
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Description

Azetidin-3-one is a four-membered nitrogen-containing heterocycle, structurally characterized by a carbonyl group positioned one carbon away from the nitrogen atomThis compound, however, has not been found in nature but serves as a versatile substrate for the synthesis of functionalized azetidines .

Mechanism of Action

Target of Action

Azetidin-3-one, also known as 3-Azetidinone, is a four-membered polar heterocycle . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability It is known that azetidines are used in organic synthesis and medicinal chemistry , suggesting they interact with a variety of biological targets.

Mode of Action

It is known that azetidines are used in various catalytic processes , indicating that they may interact with their targets through catalytic mechanisms.

Biochemical Pathways

Azetidines are known to be involved in various synthetic strategies towards functionalized azetidines . They are also used in peptidomimetic and nucleic acid chemistry , suggesting they may affect peptide and nucleic acid-related pathways.

Result of Action

It is known that azetidines have been used in the synthesis of compounds with antidepressant activity . This suggests that this compound may have potential therapeutic effects.

Action Environment

It is known that azetidines are stable compounds , suggesting that they may be resistant to environmental changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidin-3-one can be synthesized through various methods, including:

Industrial Production Methods:

Comparison with Similar Compounds

Properties

IUPAC Name

azetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRVSYXHPUYSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363971
Record name Azetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54044-11-0
Record name Azetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some efficient synthetic strategies for azetidin-3-ones?

A1: Several methods have been reported for synthesizing azetidin-3-ones, including:* Oxidation of Azetidin-3-ols: Treatment of 1-substituted-alkylazetidin-3-ols with oxidizing agents like pyridine-SO3 in DMSO and triethylamine can yield the corresponding azetidin-3-ones. []* Gold-Catalyzed Alkyne Oxidation: This method utilizes gold catalysis and intermolecular oxidation of alkynes to provide access to azetidin-3-ones. [, , , ]* Oxidative Allene Amination: Rhodium-catalyzed regioselective nitrene-mediated aziridination of silyl-substituted homoallenic sulfamates, followed by rearrangement, can efficiently synthesize azetidin-3-ones. [, ]* From α-Amino Acids: Azetidin-3-ones can be prepared from α-amino acids via diazo ketones, which can further react with nucleophiles to yield functionalized azetidine derivatives. [, ] * From Propargylic Alcohols: These readily available starting materials can be transformed into azetidin-3-ones through a three-step sequence involving gold-catalyzed alkyne intermolecular oxidation. []* Intramolecular Ring-Closure Reactions: Tri-n-butyltin hydride-Azoisobutyronitrile-mediated intramolecular ring-closure reactions can be employed to synthesize 2-cyano-1,2-di(phenyl or substituted phenyl)azetidin-3-ones. []

Q2: What types of reactions can azetidin-3-ones undergo?

A2: Azetidin-3-ones are versatile intermediates that can participate in various reactions, including:* Nucleophilic Additions: These compounds readily react with various nucleophiles like Grignard reagents, ester enolates, and Wittig ylides, offering a pathway to functionalized azetidine derivatives. [] * Ring-Opening Reactions: Regioselective ring-opening of 2-mono-substituted azetidin-3-ones can be achieved using titanium tetraiodide in combination with titanium chloride or bromide. [, ]* Pictet-Spengler Reactions: Reactions with tryptamine or tryptophan derivatives lead to spirocyclic tetrahydro-β-carbolines, demonstrating their utility in constructing complex heterocyclic frameworks. [] * Reductive Aldol and Mannich-type reactions: Titanium tetraiodide can promote these reactions with azetidin-3-ones, highlighting their versatility in forming new carbon-carbon bonds. [, ]* Samarium Iodide-Promoted Coupling: This reaction offers a route to spiroannulated heterocyclic oxiranes, expanding the synthetic possibilities from azetidin-3-ones. [, ]

Q3: What is the general structure of an azetidin-3-one?

A3: Azetidin-3-ones consist of a four-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. The nitrogen atom can be substituted with various groups, and the ring can be further functionalized at the 2- and 4-positions.

Q4: What spectroscopic techniques are used to characterize azetidin-3-ones?

A4: Common spectroscopic techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 15N NMR are valuable for determining the structure and stereochemistry of azetidin-3-ones. [, ]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and provides structural information. []* Infrared (IR) Spectroscopy: Useful for identifying the presence of the carbonyl group and other functional groups.

Q5: What are the potential applications of azetidin-3-ones?

A5: * Medicinal Chemistry: Azetidin-3-ones are important scaffolds in drug discovery due to their potential biological activities and their resemblance to β-lactams, a class of antibiotics. [, ] * Peptidomimetics: Oxetane-modified peptides, where the amide bond is replaced by an oxetane ring, show promise as peptidomimetics, and their synthesis often utilizes this compound intermediates. []* Synthetic Building Blocks: The diverse reactivity of azetidin-3-ones makes them valuable intermediates in the synthesis of various nitrogen-containing compounds, including natural products and other biologically active molecules.

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